molecular formula C20H15BrCl2N2O5 B10955122 (5-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid

(5-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid

Cat. No.: B10955122
M. Wt: 514.1 g/mol
InChI Key: BRCSPOXLQVDZCJ-ACAGNQJTSA-N
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Description

2-(5-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and methoxy groups through various chemical reactions. Common reagents used in these steps include brominating agents, methoxylating agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(5-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID: shares similarities with other compounds containing pyrazole rings, bromine, and methoxy groups.

    cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl: Another compound with a similar structure and functional groups.

Uniqueness

The uniqueness of 2-(5-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and effects that may not be observed with other similar compounds.

Properties

Molecular Formula

C20H15BrCl2N2O5

Molecular Weight

514.1 g/mol

IUPAC Name

2-[5-bromo-4-[(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H15BrCl2N2O5/c1-10-13(20(28)25(24-10)12-3-4-15(22)16(23)7-12)5-11-6-17(29-2)18(8-14(11)21)30-9-19(26)27/h3-8H,9H2,1-2H3,(H,26,27)/b13-5-

InChI Key

BRCSPOXLQVDZCJ-ACAGNQJTSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OCC(=O)O)OC)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC(=O)O)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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